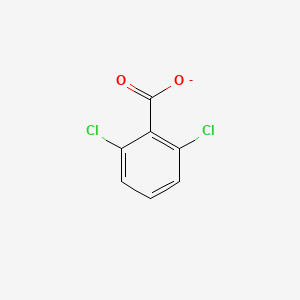
2,6-Dichlorobenzoate
Vue d'ensemble
Description
2,6-dichlorobenzoate is a chlorobenzoate. It derives from a benzoate. It is a conjugate base of a 2,6-dichlorobenzoic acid.
Applications De Recherche Scientifique
Medicinal Chemistry
Antiviral Activity
Recent studies have highlighted the potential of 2,6-dichlorobenzoate derivatives as antiviral agents. Specifically, a derivative known as compound 22 has demonstrated high potency against the SARS-CoV-1 3CL protease, which is crucial for viral replication. In vitro assays revealed an effective concentration (EC50) of 0.29 µM in Vero 76 cells, indicating significant antiviral activity . The compound's mechanism involves irreversible inhibition of the protease, which is essential for the virus's life cycle.
Table 1: Inhibition Data for Acyloxymethylketone Derivatives
| Compound | IC50 (nM) | Comments |
|---|---|---|
| 22 | 62,993 ± 2,501 | Most potent inhibitor against SARS-CoV-1 3CLpro |
| Other derivatives | Varied | Lower potency compared to compound 22 |
Environmental Science
Biodegradation and Mineralization
this compound serves as an important intermediate in the degradation of environmental contaminants such as 2,6-dichlorobenzamide (BAM). Research indicates that specific strains of Aminobacter can degrade BAM effectively, with this compound accumulating as a metabolic intermediate. This accumulation suggests that while initial degradation steps are constitutive, subsequent steps may be inducible . Understanding this degradation pathway is crucial for bioremediation strategies aimed at groundwater contaminants.
Table 2: Degradation Pathway of BAM by Aminobacter spp.
| Step | Metabolite Produced | Induction Type |
|---|---|---|
| Initial Degradation | This compound | Constitutive |
| Subsequent Steps | Unknown metabolites | Inducible |
Chemical Synthesis
Intermediate in Organic Synthesis
The synthesis of various organic compounds often utilizes this compound as a key intermediate. Its reactivity allows for the formation of more complex molecules through various coupling reactions. For example, it has been employed in synthesizing acyloxymethylketones that serve as potential therapeutic agents .
Case Studies
Case Study: Antiviral Research
In a study focused on developing inhibitors for SARS-CoV-1, researchers synthesized a series of acyloxymethylketone derivatives from this compound. The derivatives were tested for their ability to inhibit viral proteases, with compound 22 showing the highest efficacy. This case underscores the importance of chlorinated benzoates in drug design and development .
Case Study: Environmental Remediation
Another study investigated the biodegradation pathways of BAM by Aminobacter species. The findings revealed that while initial degradation was efficient, the accumulation of intermediates like this compound posed challenges for complete mineralization. This highlights the need for further research into microbial pathways to enhance bioremediation efforts .
Propriétés
IUPAC Name |
2,6-dichlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11)/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUDNSFOFOQZDA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2O2- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















